molecular formula C17H16N2O6S B11601942 (3E)-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11601942
M. Wt: 376.4 g/mol
InChI Key: ZYCASVYVYUICOQ-ZSOIEALJSA-N
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Description

(3E)-3-[2-(2,4-DIMETHYL-1,3-OXAZOL-5-YL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with a unique structure that combines elements of oxazole and benzoxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(2,4-DIMETHYL-1,3-OXAZOL-5-YL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves multiple steps, including the formation of the oxazole and benzoxazine rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(2,4-DIMETHYL-1,3-OXAZOL-5-YL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions can occur at various positions on the oxazole and benzoxazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

(3E)-3-[2-(2,4-DIMETHYL-1,3-OXAZOL-5-YL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(2,4-DIMETHYL-1,3-OXAZOL-5-YL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-3-[2-(2,4-DIMETHYL-1,3-OXAZOL-5-YL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE apart is its combination of oxazole and benzoxazine rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

3-[(Z)-2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-hydroxyethenyl]-6-ethylsulfonyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C17H16N2O6S/c1-4-26(22,23)11-5-6-15-12(7-11)19-13(17(21)25-15)8-14(20)16-9(2)18-10(3)24-16/h5-8,20H,4H2,1-3H3/b14-8-

InChI Key

ZYCASVYVYUICOQ-ZSOIEALJSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=C(N=C(O3)C)C)\O

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=C(N=C(O3)C)C)O

Origin of Product

United States

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